Sequential annulation of bidentate diamines for modular access to N-fused/helical/spiro-carbazole scaffolds†

Organic Chemistry Frontiers Pub Date: 2023-11-23 DOI: 10.1039/D3QO01788E

Abstract

Cu-catalysed mono N-annulation of bidentate diamines with cyclic diaryliodonium salts has been disclosed to build N-aminoaryl carbazoles with good yields, high selectivity, and narrow FWHMs. The resultant N-aminoaryl carbazoles can easily transform into N-fused/helical/spiro-carbazole scaffolds through diazotization of the residual NH2 followed by intramolecular electrophilic cyclization. The type and size of the second ring are tailored by the distance of two NH2 groups in diamines. Furthermore, the UV-vis and fluorescence spectra and quantum yields of the novel scaffolds are characterized, and their promising photophysical outputs make them potential building blocks for future OLED emitters.

Graphical abstract: Sequential annulation of bidentate diamines for modular access to N-fused/helical/spiro-carbazole scaffolds
Sequential annulation of bidentate diamines for modular access to N-fused/helical/spiro-carbazole scaffolds†
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